molecular formula C18H15F3N4OS B2925496 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396849-52-7

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2925496
CAS No.: 1396849-52-7
M. Wt: 392.4
InChI Key: CKBFINRRCLIUCA-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide bridge to a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)14-9-12(10-5-6-10)23-15(25-14)7-8-22-16(26)17-24-11-3-1-2-4-13(11)27-17/h1-4,9-10H,5-8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBFINRRCLIUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, RIPK1 and RIPK3, inhibiting their activity. This inhibition prevents the initiation of necroptosis, thereby altering the cell’s normal death process. .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 and RIPK3. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis. By inhibiting the key kinases in this pathway, the compound can prevent cell death and potentially have therapeutic effects in diseases where necroptosis plays a role.

Result of Action

The primary result of the compound’s action is the inhibition of necroptosis, which can prevent cell death. This could potentially have therapeutic effects in diseases where necroptosis is implicated, such as neurodegenerative diseases, myocardial infarction, and certain types of cancer.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, a compound characterized by its complex structure, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features a pyrimidine ring with a trifluoromethyl group and a cyclopropyl moiety , linked to a benzo[d]thiazole scaffold through an ethyl chain. This unique structure enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The trifluoromethyl substitution is particularly noted for enhancing metabolic stability, which may contribute to its effectiveness in modulating various biochemical pathways.

Receptor Modulation

The compound's ability to interact selectively with biological targets suggests potential roles in influencing pathways related to:

  • Inflammation
  • Cancer
  • Infectious diseases

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
This compoundEnzyme inhibition, receptor modulationTrifluoromethyl group enhances bioavailability
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamideAnti-inflammatorySulfanyl group increases solubility
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazineAntiviralPiperazine moiety increases receptor affinity

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives and their interactions with various targets:

  • Antitumor Activity : Thiazoles have been shown to possess significant cytotoxic activity against cancer cell lines. For instance, certain thiazole derivatives exhibited IC50 values lower than reference drugs like doxorubicin, indicating strong potential as anticancer agents .
  • Anticonvulsant Properties : Some thiazole-integrated compounds demonstrated high anticonvulsant activity in animal models, suggesting their utility in treating epilepsy .
  • Antibacterial Potency : Thiazole derivatives have been reported to inhibit bacterial growth effectively, outperforming traditional antibiotics in certain assays .

Comparison with Similar Compounds

Structural Analogues from Benzothiazole Derivatives

describes several benzo[d]thiazole-2-carboxamide derivatives synthesized with varying substituents. Key comparisons include:

Compound ID Substituents on Pyrimidine/Amino Side Chain Key Structural Features Yield (%) Physical State
Target 4-cyclopropyl-6-(trifluoromethyl)pyrimidinyl ethyl Trifluoromethyl, cyclopropyl N/A Not reported
3g Cyclopropylamino propoxy Cyclopropyl, no trifluoromethyl 10.2 Brown semi-solid
3f Cyclohexylmethylamino propoxy Cyclohexylmethyl 26.2 White solid
4d Phenethylamino propoxy Aromatic (phenethyl) Not reported Not reported

Key Observations :

  • The trifluoromethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 3g or 3f .
  • The cyclopropyl group on the pyrimidine ring introduces steric constraints that could improve target selectivity compared to bulkier substituents (e.g., cyclohexylmethyl in 3f) .
  • Low synthesis yields (e.g., 10.2% for 3g) suggest challenges in introducing cyclopropyl groups, which may also apply to the target compound .

Pyrimidine-Linked Thiazole Derivatives

reports 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) , a CK1 inhibitor with a trifluoromethyl-benzo[d]thiazole moiety .

Feature Target Compound Compound 20
Core Structure Pyrimidine-ethyl-benzo[d]thiazole Pyrimidinone-thioacetamide-benzo[d]thiazole
Trifluoromethyl Group On pyrimidine ring On benzo[d]thiazole ring
Pharmacophore Carboxamide linker Thioacetamide linker
Biological Activity Not reported CK1 inhibition

Key Observations :

  • The position of the trifluoromethyl group (pyrimidine vs. benzo[d]thiazole) may influence target binding and electronic properties.
  • The thioacetamide bridge in Compound 20 is associated with kinase inhibition, whereas the carboxamide linker in the target compound could favor different interactions .

Fluorinated Benzo[d]thiazole Derivatives

lists suppliers for N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, a difluorinated analog .

Feature Target Compound Compound
Fluorine Substitution Trifluoromethyl on pyrimidine Fluorine on benzo[d]thiazole
Side Chain Ethyl-pyrimidine Dimethylaminoethyl
Ionization Neutral Hydrochloride salt

Key Observations :

  • The hydrochloride salt in the compound improves solubility, a feature absent in the neutral target compound .

Hypothesized Structure-Activity Relationships (SAR)

Based on structural comparisons:

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
  • Cyclopropyl Substituents : Improve selectivity by restricting conformational flexibility, as seen in kinase inhibitors .
  • Carboxamide vs. Thioacetamide Linkers : Influence hydrogen-bonding interactions with biological targets .

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